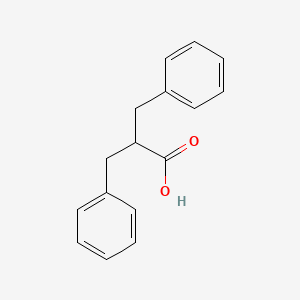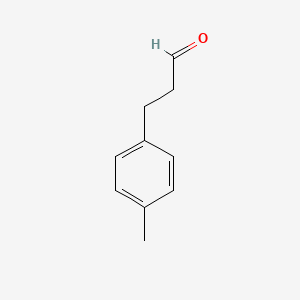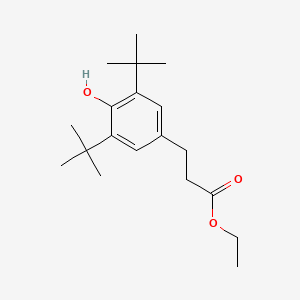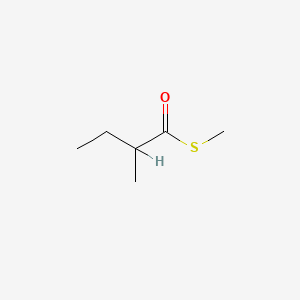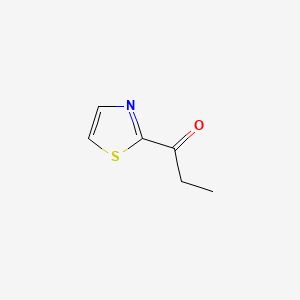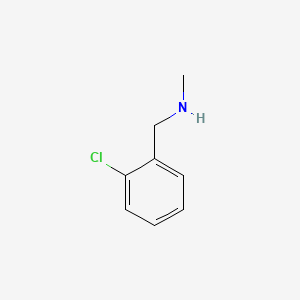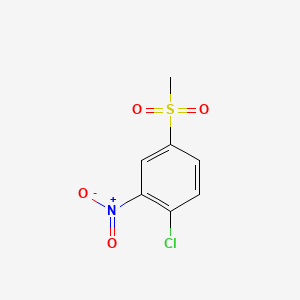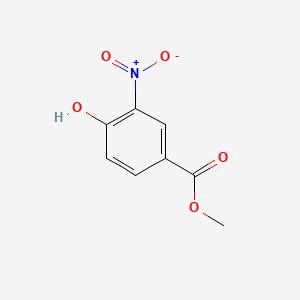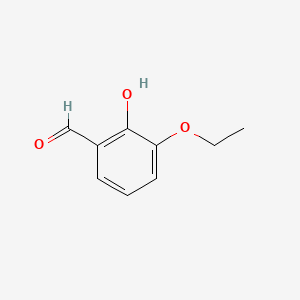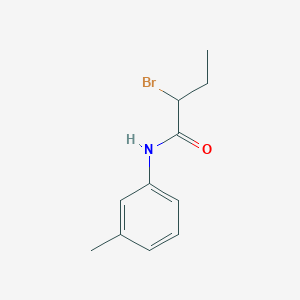
2-bromo-N-(3-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-bromo-N-(3-methylphenyl)butanamide is a brominated amide with potential applications in organic synthesis and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related brominated organic compounds, which can be informative for understanding the chemistry of 2-bromo-N-(3-methylphenyl)butanamide.
Synthesis Analysis
The synthesis of brominated organic compounds is a key area of interest in organic chemistry due to their utility as intermediates in various chemical reactions. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involves NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction to confirm the structure of the synthesized compound . Similarly, the preparation of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates involves selective bromination with N-bromosuccinimide . These methods could potentially be adapted for the synthesis of 2-bromo-N-(3-methylphenyl)butanamide.
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial for their reactivity and properties. The paper on the coumarin-based fluorescent ATRP initiator provides detailed crystallographic data, indicating a monoclinic system and specific cell dimensions . This level of structural detail is essential for understanding how such compounds might interact in various chemical environments.
Chemical Reactions Analysis
Brominated compounds are known to participate in a variety of chemical reactions. For instance, the bromo-methyl derivatives of furan carboxylates react with secondary amines to form tertiary amines and with nucleophiles to form sulfides and thiocyanates . These reactions highlight the reactivity of brominated intermediates, which is likely relevant to the chemical behavior of 2-bromo-N-(3-methylphenyl)butanamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated organic compounds are influenced by their molecular structure. For example, the solubility of triorganotin bromides in water and other polar solvents is reported, which is a function of their molecular geometry and ionic structure . These properties are important for the practical use of such compounds in chemical synthesis and applications.
Future Directions
properties
IUPAC Name |
2-bromo-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-10(12)11(14)13-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWFOXBOGQLOMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281006 |
Source


|
| Record name | Butanamide, 2-bromo-N-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-methylphenyl)butanamide | |
CAS RN |
42276-53-9 |
Source


|
| Record name | Butanamide, 2-bromo-N-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42276-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-bromo-N-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


